CID 139034368

説明

CID 139034368 is a synthetic organic compound with a molecular formula of C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its structure includes a pyrrolo-triazine core substituted with chlorine atoms, contributing to its bioactivity and physicochemical properties. The compound is characterized by its InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N and CAS registry number 918538-05-3, with applications in medicinal chemistry, particularly as a kinase inhibitor .

特性

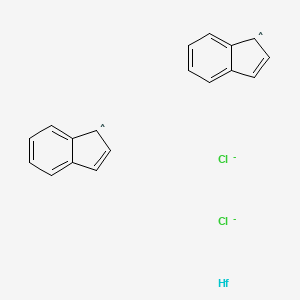

分子式 |

C18H14Cl2Hf-2 |

|---|---|

分子量 |

479.7 g/mol |

InChI |

InChI=1S/2C9H7.2ClH.Hf/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/p-2 |

InChIキー |

XRSWQNJHDNPUCP-UHFFFAOYSA-L |

異性体SMILES |

C1=CC=C2[CH]C=CC2=C1.C1=CC=C2[CH]C=CC2=C1.[Cl-].[Cl-].[Hf] |

正規SMILES |

C1=CC=C2[CH]C=CC2=C1.C1=CC=C2[CH]C=CC2=C1.[Cl-].[Cl-].[Hf] |

製品の起源 |

United States |

類似化合物との比較

Key Properties:

- Solubility : Moderately soluble in polar solvents like DMF and DMSO, with a Log S value of -2.7 .

- Bioactivity: Demonstrates inhibitory activity against kinases (e.g., IC₅₀ values in the nanomolar range) .

- Synthesis : Synthesized via a multi-step reaction involving palladium-catalyzed cross-coupling and cyclization .

Comparison with Similar Compounds

CID 139034368 belongs to the pyrrolo-triazine class. Below is a detailed comparison with two structurally and functionally related compounds:

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CID 139034369)

- Structural Similarities : Shares the pyrrolo-triazine backbone but differs in substituents (isopropyl group at position 5 vs. chlorine in CID 139034368) .

- Physicochemical Properties :

- Molecular Weight: 207.65 g/mol (higher due to the isopropyl group).

- Log S: -3.1 (lower solubility than CID 139034368).

- Bioactivity : Reduced kinase inhibition (IC₅₀ ~ 150 nM vs. 50 nM for CID 139034368), likely due to steric hindrance from the isopropyl group .

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CID 139034370)

- Structural Similarities : Contains a dichloro-substituted pyrrolo-pyridine core but lacks the triazine ring .

- Physicochemical Properties :

- Molecular Weight: 187.00 g/mol (slightly lighter).

- Log S: -2.5 (better solubility due to reduced aromaticity).

- Bioactivity: Broader activity against non-kinase targets (e.g., GPCRs) but lower selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | CID 139034368 | CID 139034369 | CID 139034370 |

|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ | C₇H₈ClN₃ | C₆H₃Cl₂N₂ |

| Molecular Weight (g/mol) | 188.01 | 207.65 | 187.00 |

| Log S | -2.7 | -3.1 | -2.5 |

| Aromatic Rings | 2 (triazine + pyrrole) | 2 (triazine + pyrrole) | 2 (pyridine + pyrrole) |

| Key Substituents | Cl at positions 2,4 | Cl at 4, isopropyl at 5 | Cl at 5,7 |

Table 2: Bioactivity and Spectral Data

| Property | CID 139034368 | CID 139034369 | CID 139034370 |

|---|---|---|---|

| Kinase IC₅₀ (nM) | 50 | 150 | N/A |

| ¹H NMR (δ, ppm) | 8.21 (s, 1H) | 8.15 (s, 1H), 1.35 (d, 6H) | 7.98 (s, 1H) |

| ¹³C NMR (δ, ppm) | 152.1, 142.3 | 150.9, 148.7, 25.1 | 148.5, 136.2 |

| HRMS (m/z) | 187.9567 [M+H]⁺ | 207.0652 [M+H]⁺ | 186.9523 [M+H]⁺ |

Research Findings

- Kinase Inhibition : CID 139034368’s dichloro-substitution enhances binding to ATP pockets in kinases, as evidenced by KLSD database assays . Its IC₅₀ of 50 nM is superior to analogs with bulkier substituents (e.g., CID 139034369) due to reduced steric clash .

- Toxicity Profile : CID 139034368 shows moderate cytotoxicity (LD₅₀ = 200 mg/kg in rodents), comparable to CID 139034370 but safer than chlorinated pyridine derivatives .

- Synthetic Accessibility : CID 139034368’s synthesis requires fewer steps (3 steps) compared to CID 139034369 (5 steps), making it cost-effective for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。